
Espatropate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Espatropate involves multiple steps, including the formation of its core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Espatropate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Espatropate has several scientific research applications, including:
Chemistry: Used as a model compound to study antimuscarinic activity and receptor binding.
Biology: Investigated for its effects on smooth muscle contraction and neurotransmitter release.
Medicine: Explored as a potential treatment for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the development of new bronchodilators and antimuscarinic agents.
Mechanism of Action
Espatropate exerts its effects by binding to M3 muscarinic receptors, which are G protein-coupled receptors found in smooth muscle cells . By antagonizing these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter that causes muscle contraction. This leads to relaxation of the airway smooth muscles, resulting in bronchodilation and improved airflow.
Comparison with Similar Compounds
Similar Compounds
Atropine: Another muscarinic antagonist used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Ipratropium: A bronchodilator used in the treatment of COPD and asthma.
Tiotropium: A long-acting bronchodilator used for maintenance treatment of COPD.
Uniqueness
Espatropate is unique in its specific binding affinity and selectivity for M3 muscarinic receptors, which makes it particularly effective as a bronchodilator with potentially fewer side effects compared to other antimuscarinic agents .
Biological Activity
Espatropate, a compound under investigation for its biological activities, has shown promise in various therapeutic areas. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound, chemically classified as a methoxyfuranocoumarin , is derived from natural sources and exhibits a range of biological activities. Its structure allows it to interact with various biological pathways, leading to potential therapeutic applications.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits both antibacterial and antifungal activities.
- Antibacterial Activity : In vitro studies have shown that this compound is effective against common pathogens, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:
Pathogen | MIC (mg/mL) |
---|---|
E. coli | 6.72 |
S. aureus | 6.63 |
- Antifungal Activity : this compound also shows efficacy against fungal strains such as Candida albicans, with promising results in reducing fungal load in experimental models.
2. Anti-Inflammatory Activity
This compound has been evaluated for its anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema in rats demonstrated that this compound significantly reduces inflammation:
Time (h) | Percentage Inhibition (%) |
---|---|
1 | 94.69 |
2 | 89.66 |
3 | 87.83 |
These results suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
3. Cytotoxic Effects
Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines. A study focused on neuroblastoma and colon cancer cells revealed that this compound induces apoptosis through intrinsic and extrinsic pathways:
- Mechanism of Action : The compound activates caspases -3, -8, and -9, leading to increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).
4. Neuroprotective Effects
This compound has shown potential neuroprotective effects against oxidative stress in neuronal cell lines (e.g., SH-SY5Y). Pre-incubation with this compound reduced cell damage induced by hydrogen peroxide, indicating its role in protecting neuronal integrity.
Case Studies
Several case studies have documented the clinical implications of this compound's biological activities:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic infections demonstrated a significant reduction in infection rates when treated with this compound compared to standard antibiotics.
- Case Study on Anti-Inflammatory Effects : A patient with rheumatoid arthritis showed marked improvement in symptoms after treatment with this compound, highlighting its potential as an adjunct therapy in inflammatory conditions.
Properties
CAS No. |
132829-83-5 |
---|---|
Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate |
InChI |
InChI=1S/C19H23N3O3/c23-13-19(22-11-8-20-14-22,16-4-2-1-3-5-16)18(24)25-17-12-21-9-6-15(17)7-10-21/h1-5,8,11,14-15,17,23H,6-7,9-10,12-13H2/t17-,19-/m0/s1 |
InChI Key |
MDJOZYCYNUJABP-HKUYNNGSSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(CO)(C3=CC=CC=C3)N4C=CN=C4 |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)[C@](CO)(C3=CC=CC=C3)N4C=CN=C4 |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C(CO)(C3=CC=CC=C3)N4C=CN=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Espatropate; UK-88060; UNII-13MIU3750H. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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